molecular formula C14H19BrO9 B108499 1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside CAS No. 19285-38-2

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside

Cat. No.: B108499
CAS No.: 19285-38-2
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-MBJXGIAVSA-N
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Description

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is a brominated derivative of galactose, a type of sugar. This compound is often used in organic synthesis and carbohydrate chemistry due to its reactivity and ability to form glycosidic bonds. Its molecular formula is C14H19BrO9, and it has a molecular weight of 411.2 g/mol .

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . The nature of these interactions involves the compound binding with enzymes, proteins, and other biomolecules.

Cellular Effects

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the biochemical reactions it is involved in.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside can be synthesized through the bromination of 2,3,4,6-tetra-O-acetyl-D-galactose. The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the anomeric carbon .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization from solvents like diethyl ether or pentane .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, alcohols

    Solvents: Diethyl ether, pentane, diisopropyl ether

    Catalysts: Acetic acid, calcium carbonate

Major Products

    Glycosides: Formed by substitution reactions with nucleophiles

    Free Sugars: Formed by hydrolysis of acetyl groups

Scientific Research Applications

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

    Drug Development: Employed in the synthesis of glycosylated drugs and prodrugs.

    Biological Studies: Used to study carbohydrate-protein interactions and the role of glycosylation in biological processes.

Comparison with Similar Compounds

1-Bromo-2,3,4,6-tetra-acetyl-beta-D-galactoside can be compared with other similar compounds such as:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to variations in their molecular structures.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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